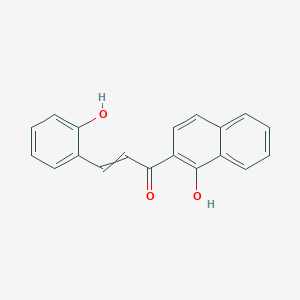![molecular formula C11H15ClO2S B14318276 {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene CAS No. 112091-39-1](/img/structure/B14318276.png)
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a propyl chain bearing chloro and methoxymethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable precursor, followed by the introduction of the methoxymethoxy group through etherification. The final step involves the formation of the sulfanyl linkage to the benzene ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a less substituted derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfanyl group can participate in redox reactions, while the chloro and methoxymethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in nucleophilic substitution reactions.
4-Methoxyphenylboronic acid: Another compound with a methoxy group, used in cross-coupling reactions.
Uniqueness
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and methoxymethoxy substituents, along with the sulfanyl linkage, differentiates it from other similar compounds and expands its utility in various fields of research.
Propiedades
Número CAS |
112091-39-1 |
|---|---|
Fórmula molecular |
C11H15ClO2S |
Peso molecular |
246.75 g/mol |
Nombre IUPAC |
[3-chloro-2-(methoxymethoxy)propyl]sulfanylbenzene |
InChI |
InChI=1S/C11H15ClO2S/c1-13-9-14-10(7-12)8-15-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Clave InChI |
LEWADZUIUVOHNF-UHFFFAOYSA-N |
SMILES canónico |
COCOC(CSC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


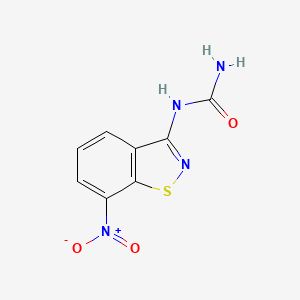
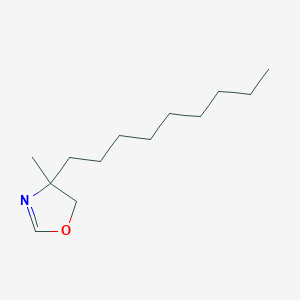
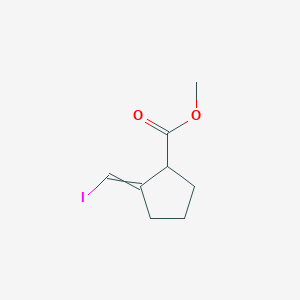
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
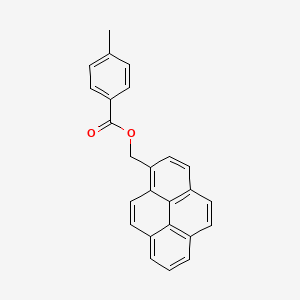


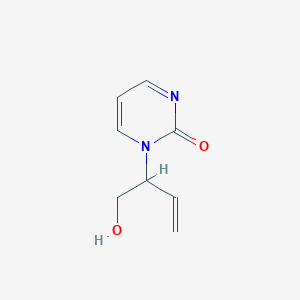
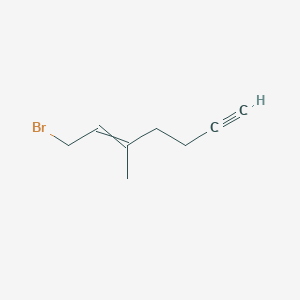
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)
